molecular formula C8H14N2O2 B12431445 1-acetyl-N-methylpyrrolidine-2-carboxamide CAS No. 24847-46-9

1-acetyl-N-methylpyrrolidine-2-carboxamide

Cat. No.: B12431445
CAS No.: 24847-46-9
M. Wt: 170.21 g/mol
InChI Key: DPDXFAYSYVRXMF-UHFFFAOYSA-N
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Description

1-Acetyl-N-methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C8H14N2O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam ring with an acetyl group and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-N-methylpyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the acetylation of N-methylpyrrolidine-2-carboxamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes and therapeutic outcomes .

Comparison with Similar Compounds

    N-Methylpyrrolidine-2-carboxamide: Similar structure but lacks the acetyl group.

    1-Acetylpyrrolidine-2-carboxamide: Similar structure but lacks the N-methyl group.

    N-Acetylpyrrolidine: Lacks the carboxamide group.

Uniqueness: 1-Acetyl-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the acetyl and N-methyl groups, which confer specific chemical properties and reactivity. This combination allows for distinct interactions with biological targets and enables its use in specialized applications .

Properties

IUPAC Name

1-acetyl-N-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDXFAYSYVRXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412933
Record name 2-Pyrrolidinecarboxamide, 1-acetyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24847-46-9
Record name 2-Pyrrolidinecarboxamide, 1-acetyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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